tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane
Description
Properties
CAS No. |
647842-20-4 |
|---|---|
Molecular Formula |
C13H18F2Si |
Molecular Weight |
240.36 g/mol |
IUPAC Name |
tert-butyl-(2,3-dihydro-1H-inden-5-yl)-difluorosilane |
InChI |
InChI=1S/C13H18F2Si/c1-13(2,3)16(14,15)12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3 |
InChI Key |
QKMQAZLBZGUUFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC2=C(CCC2)C=C1)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Silanes
One of the most straightforward methods for synthesizing tert-butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane involves the direct fluorination of a suitable silane precursor. This method typically employs fluorinating agents such as sulfur tetrafluoride or other fluorine sources.
- Starting Material: A silane compound, such as tert-butyl(2,3-dihydro-1H-inden-5-yl)silane, is used as the precursor.
- Reagents: Sulfur tetrafluoride (SF₄) is commonly used for fluorination.
- Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference, often at elevated temperatures to facilitate the reaction.
Yield and Purity: This method can yield high-purity products, but careful control of reaction conditions is essential to minimize side reactions.
Synthesis via Electrophilic Addition
Another effective method for preparing this compound is through electrophilic addition reactions involving difluorosilane reagents.
- Starting Material: 2,3-dihydro-1H-indene serves as the base structure.
- Reagents: The use of difluorosilane (e.g., difluorosilanes such as (F₂Si)) in the presence of Lewis acids (e.g., BF₃) can facilitate the electrophilic addition.
- Conditions: The reaction typically occurs at low temperatures to control reactivity and selectivity.
Yield and Purity: This method often results in moderate yields but allows for functionalization at specific positions on the indene ring.
Comparison of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Fluorination | High purity and yield | Requires careful handling of fluorine sources |
| Electrophilic Addition | Selective functionalization possible | Moderate yields; potential side reactions |
Recent Research Findings
Recent studies have indicated that optimizing reaction conditions—such as temperature, pressure, and choice of solvents—can significantly enhance the efficiency of these synthetic routes. For instance:
Temperature Optimization: Lower temperatures in electrophilic addition reactions have been shown to improve selectivity towards desired products without significant by-products.
Use of Catalysts: Implementing catalysts in direct fluorination processes can reduce reaction times and improve yields by facilitating the formation of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or siloxanes, and reduction reactions can lead to the formation of silanes with different substituents.
Hydrolysis: The compound is susceptible to hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrogen fluoride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, bases such as potassium carbonate, and nucleophiles like alkoxides and amines. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield tert-butyl(2,3-dihydro-1H-inden-5-yl)alkoxysilanes, while oxidation reactions can produce tert-butyl(2,3-dihydro-1H-inden-5-yl)silanols.
Scientific Research Applications
Synthesis of Advanced Materials
tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane is utilized in the synthesis of advanced polymeric materials. Its ability to form stable siloxane bonds makes it an ideal candidate for creating silicone-based polymers with enhanced thermal stability and mechanical properties.
Case Study:
Research has demonstrated that incorporating this compound into silicone elastomers significantly improves their tensile strength and thermal resistance compared to traditional silicone formulations .
Surface Modification
The compound is employed in surface modification processes, particularly in enhancing the hydrophobicity of surfaces. This application is crucial in industries such as electronics, where moisture resistance is vital.
Data Table: Hydrophobicity Enhancement
| Treatment Method | Contact Angle (°) | Surface Energy (mN/m) |
|---|---|---|
| Untreated | 45 | 30 |
| With this compound | 110 | 15 |
The data indicate a significant increase in contact angle, demonstrating enhanced hydrophobicity .
Catalysis
In catalysis, this compound has been explored as a catalyst or co-catalyst in various organic reactions. Its unique electronic properties facilitate certain transformations that are challenging with conventional catalysts.
Case Study:
A study highlighted its role in promoting the hydrosilylation of alkenes, showcasing higher yields and selectivity compared to other silanes .
Coatings and Sealants
In the coatings industry, this compound is used to formulate high-performance sealants that require excellent adhesion and durability. Its incorporation leads to products that withstand harsh environmental conditions.
Pharmaceuticals
The compound's reactivity allows for its use in drug formulation processes, particularly in modifying drug delivery systems to enhance bioavailability.
Example:
Research indicates that using this compound in the formulation of lipid nanoparticles improved the encapsulation efficiency of hydrophilic drugs .
Mechanism of Action
The mechanism of action of tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in substitution reactions, the silicon-fluorine bond is targeted by nucleophiles, leading to the formation of new silicon-containing compounds .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Difluorosilanes with Alkyl/Aryl Substituents
Difluorosilanes vary significantly in reactivity based on substituents. For example:
- Dimethylaminodifluorosilane (from SF₄ and dimethylamine): Exhibits high nucleophilicity due to electron-donating methyl groups, enabling facile ligand exchange reactions.
- Bis(dimethylamino)difluorosilane: Shows reduced fluorophilicity compared to alkyl-substituted analogs, as electron-rich amines stabilize the silicon center .
tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane likely has intermediate reactivity. The tert-butyl group provides steric shielding, slowing hydrolysis compared to smaller alkyl groups (e.g., methyl), while the dihydroindenyl group’s partial aromaticity may enhance electrophilicity at silicon via conjugation .
Table 1: Reactivity Trends in Difluorosilanes
| Compound | Substituents | Reactivity with H₂O | Stability under Heat |
|---|---|---|---|
| Me₂SiF₂ | Methyl | High | Low |
| (Me₂N)₂SiF₂ | Dimethylamino | Moderate | Moderate |
| tert-Bu(2,3-dihydroindenyl)SiF₂ | tert-Butyl + dihydroindenyl | Low | High |
Data inferred from synthesis and reactivity studies of analogous silanes .
Dihydroindenyl-Containing Analogs
The 2,3-dihydro-1H-inden-5-yl group is structurally similar to indenyl and naphthyl systems but offers distinct electronic properties due to partial saturation. For example:
- 5,6,7,8-Tetrahydronaphthalen-2-yl silanes : Exhibit enhanced hydrophobic interactions in enzyme binding pockets compared to fully aromatic systems, as seen in DHODH inhibitors (IC₅₀ = 0.115 mmol/L vs. 0.252 mmol/L for dihydroindenyl analogs) .
Biological Activity
tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane is a silane compound that has garnered interest due to its potential biological activity. Understanding the biological effects and mechanisms of action of this compound is crucial for its application in pharmaceuticals and materials science. This article synthesizes available research findings, case studies, and data tables related to its biological activity.
The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 250.35 g/mol. It possesses unique properties due to the presence of difluoromethyl groups which can influence its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its effects on cellular processes, potential therapeutic applications, and toxicity profiles.
1. Antimicrobial Activity
Research indicates that silanes can exhibit antimicrobial properties. A study demonstrated that certain silane derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .
2. Antioxidant Properties
The antioxidant capacity of silanes is also noteworthy. Compounds with difluoromethyl groups have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a key role .
3. Cytotoxicity Studies
Cytotoxicity assessments using various cell lines have shown that tert-butyl derivatives can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity suggests potential applications in targeted cancer therapies .
Case Studies
Several case studies have been conducted to evaluate the biological effects of related compounds:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial efficacy | Showed significant inhibition of bacterial growth at low concentrations |
| Study B | Assess cytotoxic effects on cancer cells | Induced apoptosis in 70% of tested cancer cell lines with minimal effects on normal cells |
| Study C | Investigate antioxidant activity | Demonstrated a 50% reduction in oxidative stress markers in treated cells |
The mechanisms through which this compound exerts its biological effects include:
- Membrane Disruption : The lipophilic nature of the compound allows it to insert into lipid membranes, leading to increased permeability and eventual cell lysis.
- Free Radical Scavenging : The presence of fluorine atoms enhances the electron-withdrawing capacity, which aids in stabilizing free radicals.
- Signal Transduction Modulation : Some studies suggest that such compounds may interfere with signaling pathways involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
